molecular formula C9H7NO4 B7968249 3-Methyl-2-oxo-1,3-benzoxazole-4-carboxylic acid

3-Methyl-2-oxo-1,3-benzoxazole-4-carboxylic acid

Cat. No.: B7968249
M. Wt: 193.16 g/mol
InChI Key: XNAMUEXOITXVQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-oxo-1,3-benzoxazole-4-carboxylic acid is a chemical compound known for its unique structure and properties It belongs to the benzoxazole family, which is characterized by a benzene ring fused with an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-oxo-1,3-benzoxazole-4-carboxylic acid typically involves the condensation of 2-aminophenol with aromatic aldehydes in the presence of catalysts such as titanium tetraisopropoxide and mesoporous titania–alumina mixed oxide. The reaction is carried out in ethanol at 50°C, yielding the desired benzoxazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-oxo-1,3-benzoxazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the oxazole ring, leading to the formation of new compounds.

    Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce new functional groups into the benzene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different chemical and biological properties.

Scientific Research Applications

3-Methyl-2-oxo-1,3-benzoxazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-2-oxo-1,3-benzoxazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, leading to changes in cell function and behavior. These interactions are often studied using molecular docking and other computational techniques .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylic acid
  • 3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid
  • 3-Methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylic acid ethyl ester

Uniqueness

Compared to similar compounds, 3-Methyl-2-oxo-1,3-benzoxazole-4-carboxylic acid stands out due to its unique benzoxazole structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-methyl-2-oxo-1,3-benzoxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c1-10-7-5(8(11)12)3-2-4-6(7)14-9(10)13/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNAMUEXOITXVQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2OC1=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.